molecular formula C8H4Cl2F2O2 B1459797 2,4-Dichloro-3-(difluoromethoxy)benzaldehyde CAS No. 1806348-73-1

2,4-Dichloro-3-(difluoromethoxy)benzaldehyde

Cat. No.: B1459797
CAS No.: 1806348-73-1
M. Wt: 241.02 g/mol
InChI Key: UODOCCBAXHISQT-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4Cl2F2O2 It is a derivative of benzaldehyde, featuring two chlorine atoms and a difluoromethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-(difluoromethoxy)benzaldehyde typically involves the introduction of chlorine and difluoromethoxy groups onto a benzaldehyde precursor. One common method is the chlorination of 3-(difluoromethoxy)benzaldehyde using chlorine gas or a chlorinating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-(difluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2,4-Dichloro-3-(difluoromethoxy)benzoic acid.

    Reduction: 2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-3-(difluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and difluoromethoxy groups can influence its reactivity and binding affinity to molecular targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.

    3-(Difluoromethoxy)benzaldehyde: Lacks the chlorine atoms, which can affect its chemical properties and reactivity.

    4-(Difluoromethoxy)benzaldehyde: The position of the difluoromethoxy group is different, leading to variations in reactivity and applications.

Uniqueness

2,4-Dichloro-3-(difluoromethoxy)benzaldehyde is unique due to the combination of chlorine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2,4-dichloro-3-(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F2O2/c9-5-2-1-4(3-13)6(10)7(5)14-8(11)12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODOCCBAXHISQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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